![molecular formula C16H16FNO4 B2678207 3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 370855-04-2](/img/structure/B2678207.png)
3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a dioxaspiro undecane and a fluorophenyl group, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of a fluorophenylamine with a spirocyclic ketone. One common method includes the use of a condensation reaction where the fluorophenylamine reacts with a spirocyclic diketone under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the fluorophenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions typically involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action for 3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The spiro linkage provides a rigid structure that can fit into specific binding sites, making it a valuable tool in studying molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxaspiro[5.5]undecane-2,4-dione: An oxygen-rich building block for chemical synthesis.
2,4-Dioxa- and 2,4-diazaspiro[5.5]undecanones: These compounds share a similar spirocyclic structure and are used in various chemical reactions.
Uniqueness
What sets 3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione apart is the presence of the fluorophenyl group, which adds unique chemical properties such as increased stability and specific reactivity. This makes it particularly useful in applications where these properties are desired.
Eigenschaften
IUPAC Name |
3-[(2-fluoroanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4/c17-12-6-2-3-7-13(12)18-10-11-14(19)21-16(22-15(11)20)8-4-1-5-9-16/h2-3,6-7,10,18H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXIRNBELJHWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=CC=CC=C3F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

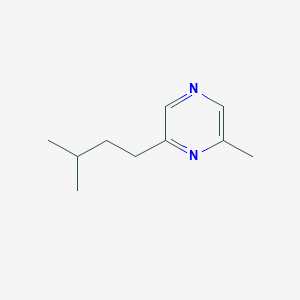
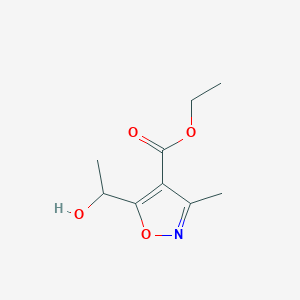
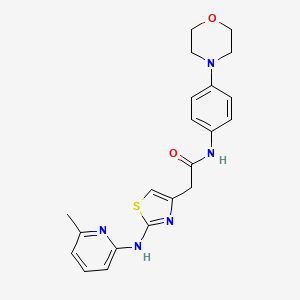
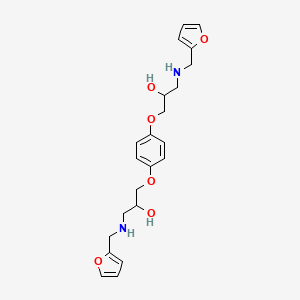

![Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate](/img/structure/B2678135.png)
![2-Oxospiro[1H-indole-3,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2678136.png)
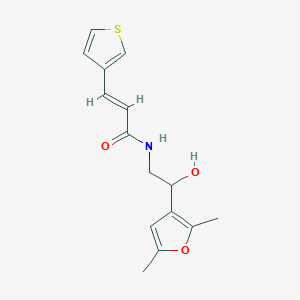
![2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide](/img/structure/B2678140.png)
![5-{[2-(Diethylamino)-1,3-thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2678143.png)
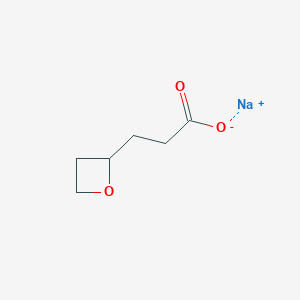
![N-[(4-methoxyphenyl)methyl]-3-methyl-4-propoxybenzene-1-sulfonamide](/img/structure/B2678146.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2678147.png)
